

Vadadustat: A Deep Dive into its Chemical Profile and Mechanism of Action

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Vadadustat (brand name Vafseo) is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed by Akebia Therapeutics.[1] It is approved for the treatment of symptomatic anemia associated with chronic kidney disease (CKD) in adults.[2] By mimicking the body's natural response to hypoxia, Vadadustat stimulates the production of erythropoietin and improves iron metabolism, offering a novel therapeutic approach for managing renal anemia.[3][4] This guide provides a detailed examination of Vadadustat's chemical structure, its mechanism of action through the HIF pathway, and the relationship between its structure and activity, supported by quantitative data and experimental methodologies.

Chemical Structure and Synthesis

Vadadustat is a synthetic small molecule with the IUPAC name 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid.[5] Its chemical formula is C₁₄H₁₁ClN₂O₄, and it has a molecular weight of 306.70 g/mol .[6]

Chemical Structure of Vadadustat``` [Image of Vadadustat chemical structure]

Caption: The HIF signaling pathway under normoxic and hypoxic/**Vadadustat**-inhibited conditions.

Structure-Activity Relationship (SAR)







The inhibitory activity of **Vadadustat** is intrinsically linked to its chemical structure, which allows it to bind effectively to the active site of the prolyl hydroxylase domain enzymes. [7]

- Binding Mode: X-ray crystallography studies have shown that Vadadustat binds to the catalytic site of PHD2. [7]The molecule engages in bidentate chelation with the active site iron atom. [7]* Key Interactions:
 - The glycinamide side chain and the pyridine nitrogen are crucial for coordinating with the iron cofactor. [8] * The 3-hydroxyl group on the pyridine ring forms a hydrogen bond with a tyrosine residue (Tyr303) in the active site. [7] * The carboxylate group of the glycine moiety forms a salt bridge with an arginine residue (Arg383) deep within the binding pocket. [7] * The 3-chlorophenyl ring extends into the substrate-binding region, which is thought to sterically hinder the binding of the natural HIF-α substrate. [7] The pyridine carboxamide core with a substituted aryl group at the 5-position is a common feature in a class of potent HIF-PH inhibitors. [9]The specific substitutions on the phenyl ring and modifications to the side chain can influence the potency and selectivity of these inhibitors. For Vadadustat, the combination of these structural features results in an equipotent inhibition of all three human PHD isoforms (PHD1, PHD2, and PHD3). [10]

Quantitative Data In Vitro Inhibitory Activity

Vadadustat has been shown to be a potent inhibitor of the three major PHD isoforms. The inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).



Enzyme Isoform	IC50 (nM)	pIC50	Ki (nM) [pKi]
PHD1	15.36 (11.96, 19.73)	7.81 (7.71, 7.92)	0.19 (9.72)
PHD2	11.83 (8.20, 17.07)	7.93 (7.77, 8.09)	0.26 (9.58)
PHD3	7.63 (7.21, 8.07)	8.12 (8.09, 8.14)	0.56 (9.25)
FIH	>100,000	-	-

Data are presented as

mean (95%

Confidence Interval)

or geometric mean

[95% CI]. IC50 and

pIC50 values are from

a preclinical

characterization study

by Akebia

Therapeutics. [11]Ki

and pKi values are

from a study using a

TR-FRET assay.

[1]FIH IC50 is from a

study by Yeh et al.[3]

Pharmacokinetics

Pharmacokinetic studies have been conducted in healthy volunteers and patients with CKD. The key parameters are summarized below.



Population	Dose	Tmax (hr)	t1/2 (hr)	AUC (hr*µg/mL)	Cmax (µg/mL)
Healthy Volunteers	80-1200 mg (SAD)	3-4	~4.5	Dose- proportional	Dose- proportional
Healthy Volunteers	500-900 mg (MAD)	3-4	~4.5	Dose- proportional	Dose- proportional
CKD Stage 3	500 mg	5-6	7.2	-	-
CKD Stage 4	500 mg	5-6	8.5	-	-

Data are from

single

ascending

dose (SAD)

and multiple

ascending

dose (MAD)

studies in

healthy

volunteers

and a single-

dose study in

patients with

CKD.[7][8]

Vadadustat is rapidly absorbed, with peak plasma concentrations reached within 2-4 hours. [7] [12]It is highly bound to plasma proteins (>99%). [13]The drug is primarily metabolized through glucuronidation, and the resulting inactive metabolite is excreted through both renal and fecal routes. [13]

Pharmacodynamics

The pharmacodynamic effects of **Vadadustat** are characterized by a dose-dependent increase in erythropoietin and a subsequent rise in hemoglobin levels.



Study Population	Treatment	Change in Hemoglobin (g/dL)	Change in EPO
CKD Patients	Vadadustat	+1.43 ± 0.05 (after 6 months)	Dose-related increase
Healthy Volunteers	Vadadustat (SAD & MAD)	-	Dose-related increase, returning to baseline by 24 hrs
Data from a clinical trial in CKD patients and studies in healthy volunteers.[7][13]			

In clinical trials, **Vadadustat** has been shown to be non-inferior to darbepoetin alfa in maintaining target hemoglobin levels in patients with dialysis-dependent CKD. [2]

Experimental Protocols HIF-PHD Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the inhibition of PHD enzymes.

Principle: The assay measures the interaction between the VHL-elongin B-elongin C (VBC) complex and hydroxylated HIF-1 α . [1]Inhibition of PHD results in less hydroxylated HIF-1 α , leading to a decrease in the TR-FRET signal.

General Protocol:

- Recombinant human PHD enzyme is incubated with the test compound (e.g., Vadadustat)
 in an assay buffer.
- A biotinylated HIF- 1α peptide substrate and the co-substrate 2-oxoglutarate are added to initiate the enzymatic reaction.
- The reaction is stopped, and a detection reagent mix containing a Europium-labeled anti-tag antibody (to bind the VBC complex) and a streptavidin-conjugated acceptor fluorophore (to





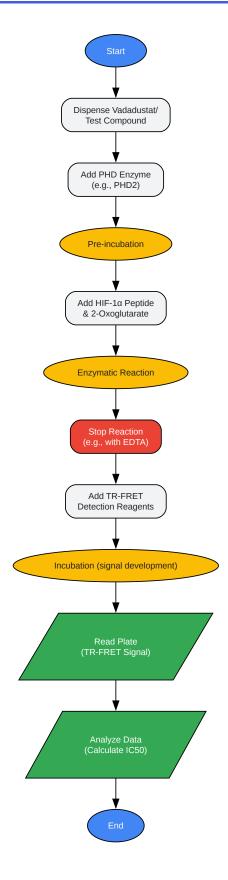


bind the biotinylated HIF- 1α) is added.

• After incubation, the TR-FRET signal is measured on a plate reader. The signal is proportional to the amount of hydroxylated HIF- 1α produced.

The following diagram illustrates a typical workflow for a TR-FRET based inhibitor screening assay.





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